molecular formula C7H13N B6151620 3-cyclopropyl-3-methylazetidine CAS No. 1889188-22-0

3-cyclopropyl-3-methylazetidine

Cat. No.: B6151620
CAS No.: 1889188-22-0
M. Wt: 111.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-3-methylazetidine is a strained four-membered azetidine ring system substituted with a cyclopropyl and a methyl group at the 3-position. This compound is of interest in medicinal chemistry due to the unique conformational constraints imposed by the azetidine ring, which can enhance binding affinity and metabolic stability in drug candidates. Its molecular formula is C₇H₁₃N (molecular weight: 111.19 g/mol), and it is typically synthesized via ring-opening or cyclopropanation strategies.

Properties

CAS No.

1889188-22-0

Molecular Formula

C7H13N

Molecular Weight

111.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-methylazetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted azetidines with varying functional groups .

Scientific Research Applications

3-cyclopropyl-3-methylazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparative analysis can be inferred using available data from unrelated compounds to highlight general trends in azetidine derivatives and heterocyclic systems.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Solubility Storage Conditions
3-Cyclopropyl-3-methylazetidine C₇H₁₃N 111.19 Strained azetidine ring, cyclopropyl group Not reported Not reported
Methyl-3-amino-2-pyrazinecarboxylate C₆H₇N₃O₂ 153.14 Pyrazine ring, ester/amine functional groups Soluble in methanol/DMSO -20°C (long-term)

Key Observations:

Structural Complexity: this compound’s rigid bicyclic framework contrasts with the planar pyrazine ring in Methyl-3-amino-2-pyrazinecarboxylate.

Functional Groups: Methyl-3-amino-2-pyrazinecarboxylate contains both amine and ester moieties, enabling hydrogen bonding and hydrolysis susceptibility. In contrast, this compound lacks polar functional groups, favoring hydrophobic interactions.

Stability and Storage: Methyl-3-amino-2-pyrazinecarboxylate requires storage at -20°C for long-term stability, suggesting sensitivity to degradation. No such data are available for this compound, though azetidines are generally stable under inert conditions.

Limitations of the Evidence:

  • The provided sources lack toxicity (e.g., LD₅₀, IC₅₀) or pharmacokinetic data for this compound, making a pharmacological comparison impossible.
  • focuses on regulatory codes for a corticosteroid/diuretic formulation, which is structurally unrelated to azetidines.

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